

Application Notes and Protocols for Imeg-limin Hydrochloride in Animal Models

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Compound of Interest

Compound Name: *Imeglimin Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of Imeg-limin hydrochloride in various animal models of metabolic disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this novel therapeutic agent.

Overview of Imeg-limin Hydrochloride

Imeg-limin is the first in a new class of oral anti-diabetic drugs known as "glimins".^[1] It exhibits a unique, dual mechanism of action to improve glucose homeostasis by:

- Enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells.^{[2][3]}
- Improving insulin sensitivity in peripheral tissues, primarily the liver and skeletal muscle.^{[2][3]}

At the molecular level, Imeg-limin is understood to correct mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.^{[2][3]} Its mechanism involves modulating the activity of mitochondrial respiratory chain complexes, specifically a partial inhibition of Complex I and restoration of Complex III activity.^{[3][4]} This leads to reduced production of reactive oxygen species (ROS) and prevents the opening of the mitochondrial permeability transition pore (mPTP), thereby protecting cells from apoptosis.^{[3][4]} Furthermore, Imeg-limin has been shown to increase the cellular pool of nicotinamide adenine dinucleotide (NAD⁺) and augment

glucose-induced ATP generation in pancreatic islets, which are crucial for insulin secretion.[4]
[5]

Dosing Recommendations in Rodent Models

The following tables summarize common dosing regimens for Imeg-limin hydrochloride in various rat and mouse models of type 2 diabetes and obesity. Oral gavage is the most frequently reported route of administration.[2]

Table 1: Dosing Recommendations for Imeg-limin Hydrochloride in Rat Models

| Animal Model | Dose | Frequency | Route of Administration | Treatment Duration | Key Findings | Reference |
|--|-----------|-------------|-------------------------|--------------------|--|--|
| Zucker Diabetic Fatty (ZDF) Rats | 150 mg/kg | Twice daily | Oral Gavage | 5 weeks | Improved glucose tolerance, increased insulin secretion, and preserved β -cell mass. | [6] [7] |
| Streptozotocin (STZ)-induced Diabetic Rats | 150 mg/kg | Twice daily | Oral Gavage | 15 days | Improved whole-body insulin sensitivity. | [6] [8] |
| Goto-Kakizaki (GK) Rats | 150 mg/kg | Twice daily | Oral Gavage | 8 weeks | Significantly improved glucose tolerance. | [9] |
| High-Fat-Fed (HFF) Rats | 150 mg/kg | Twice daily | Oral Gavage | 2 weeks | Markedly potentiated in vivo GSIS. | [4] [10] |

Table 2: Dosing Recommendations for Imeglimin Hydrochloride in Mouse Models

| Animal Model | Dose | Frequency | Route of Administration | Treatment Duration | Key Findings | Reference |
|---|---------------|---------------|-------------------------|-------------------------------|---|-----------|
| High-Fat High-Sucrose Diet (HFHSD) Mice | 200 mg/kg/day | In feed | 6 weeks | Improved insulin sensitivity. | [6] | |
| C57BL/6 and KK-Ay Mice | 200 mg/kg | Single dose | Oral Gavage | Single dose | Lowered blood glucose and increased plasma insulin during an oral glucose tolerance test (OGTT). | [6][11] |
| High-Fat Diet (HFD) Induced Obese Mice | Not specified | Not specified | Not specified | Not specified | Protected against weight gain, enhanced energy expenditure, and attenuated whitening of brown adipose tissue. | [12] |

Experimental Protocols

Preparation of Imeg-limin Hydrochloride for Oral Gavage

Imeg-limin hydrochloride is a water-soluble white crystalline powder.^[6] For oral administration in rodents, it is commonly formulated as a suspension in 0.5% methylcellulose.^[6]

Materials:

- Imeg-limin hydrochloride powder
- 0.5% (w/v) methylcellulose solution in sterile water
- Sterile water
- Weighing scale
- Spatula
- Magnetic stirrer and stir bar or vortex mixer
- Volumetric flask or graduated cylinder

Procedure:

- Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.^[6]
- Drug Suspension:
 - Weigh the required amount of Imeg-limin hydrochloride powder based on the desired final concentration and dosing volume.
 - Gradually add the powder to the 0.5% methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.^[6]
- Final Concentration Adjustment: Adjust the volume with the vehicle to achieve the desired final concentration. For example, for a 150 mg/kg dose in a rat receiving a dosing volume of 5 mL/kg, the required concentration would be 30 mg/mL.^[6]

- Storage: It is best practice to prepare the suspension fresh daily. If short-term storage is necessary, store the suspension at 2-8°C, protected from light. Visually inspect for any changes before use.[\[6\]](#)

Oral Gavage Administration in Rodents

Oral gavage is a standard method for precise oral dosing in rodents. It is crucial to use the correct technique to minimize stress and prevent injury to the animal.

Materials:

- Prepared Imeg-limin hydrochloride suspension
- Appropriately sized, ball-tipped gavage needle (e.g., 18-20 gauge for mice, 16-20 gauge for rats).[\[13\]](#)[\[14\]](#)
- Syringe
- Animal scale

Procedure:

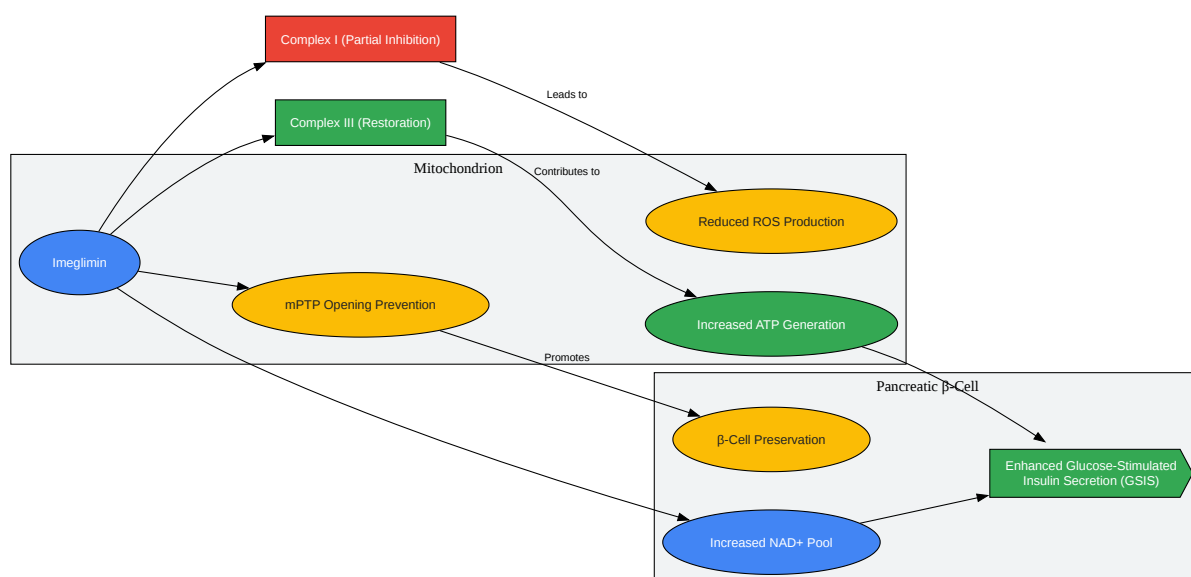
- Animal Handling and Restraint:
 - Weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.[\[13\]](#)
 - Gently restrain the animal to minimize stress. For mice, this can be done by scruffing the neck. For rats, gently hold the animal near the thoracic region while supporting the lower body.[\[13\]](#)[\[15\]](#)
- Gavage Needle Insertion:
 - Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark this length on the needle.

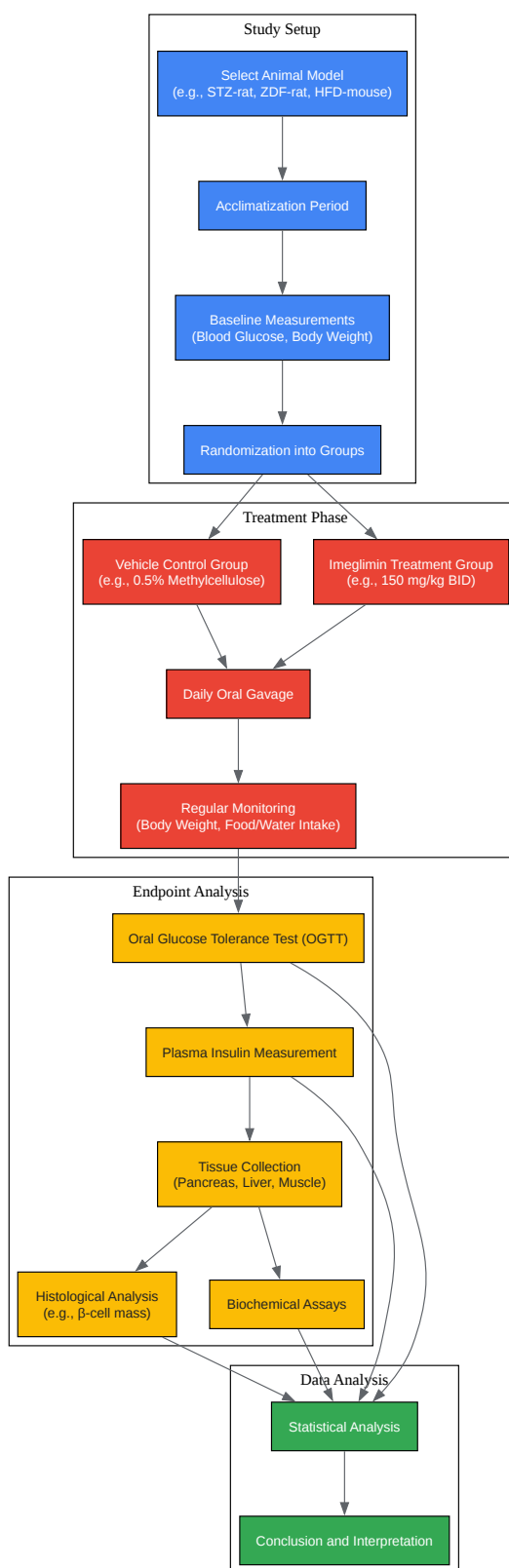
- Gently insert the ball-tipped gavage needle into the esophagus and advance it into the stomach. The needle should pass easily without resistance.^[6]
- Administration:
 - Slowly administer the prepared Imeg-limin hydrochloride suspension.^[6]
- Post-Administration Monitoring:
 - Carefully remove the gavage needle.
 - Observe the animal for a few minutes after administration to ensure there are no signs of distress, such as labored breathing or regurgitation.^[6]

Visualizing Mechanisms and Workflows

Signaling Pathway of Imeg-limin

The following diagram illustrates the proposed molecular mechanism of action of Imeg-limin, focusing on its effects on mitochondrial function and insulin secretion in pancreatic β -cells.





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